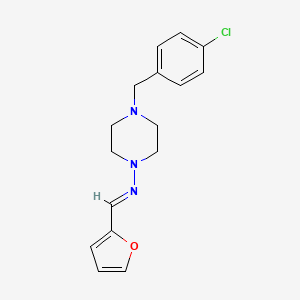
4-(4-chlorobenzyl)-N-(2-furylmethylene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzyl)-N-(2-furylmethylene)-1-piperazinamine is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of piperazine derivatives. These compounds often exhibit significant biological and chemical properties, making them valuable in various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 4-(4-chlorobenzyl)-N-(2-furylmethylene)-1-piperazinamine, often involves nucleophilic aromatic substitution (S(N)Ar) reactions. For example, microwave-assisted synthesis has been utilized for the rapid generation of such compounds, demonstrating high yields under specific conditions (Williams et al., 2010). Another synthesis approach involves the coupling of 2-furyl(1-piperazinyl)methanone with various halides to produce derivatives with potential therapeutic applications (Abbasi et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives is crucial for understanding their properties and potential applications. X-ray diffraction studies have been employed to determine the crystal structures of such compounds, revealing insights into their molecular conformations and intermolecular interactions (Naveen et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including hydrosilylation of N-aryl imines, which has been shown to proceed with high enantioselectivity using specific catalysts (Wang et al., 2006). The reactivity of these compounds is significantly influenced by the nature of substituents on the piperazine ring.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and thermal stability, can vary widely depending on their molecular structure. For instance, poly(piperazinenaminonitriles) have shown limited solubility in dipolar aprotic solvents and lower thermal stability compared to their amide counterparts (Moore & Kaur, 1997).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity and interaction with biological targets, are of significant interest. Studies have explored the allosteric enhancement of receptors and the inhibition of enzymes, highlighting the potential therapeutic applications of these compounds (Romagnoli et al., 2008).
科学的研究の応用
Synthesis and Methodology
Studies have shown that compounds structurally related to "4-(4-chlorobenzyl)-N-(2-furylmethylene)-1-piperazinamine" are utilized in improved synthetic methods, offering economical and practical advantages. For instance, Wu Qiuye (2005) discussed an improved synthetic method for an intermediate of cetirizine hydrochloride, highlighting a novel, higher yield approach suitable for industrialization (Wu Qiuye, 2005).
Antimicrobial Applications
Novel derivatives have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives and tested their antimicrobial activities, finding some compounds to possess good to moderate activities against test microorganisms (Bektaş et al., 2010).
Organic Crystal Engineering
Research into the hydrogen-bond association of cyclo compounds related to piperazine derivatives, such as studies by Weatherhead-Kloster et al. (2005), showcases the significance of crystalline forms in determining polymorphism and potential applications in material science (Weatherhead-Kloster et al., 2005).
Cancer Cell Cytotoxicity
Yarim et al. (2012) explored the cytotoxicity of novel piperazine derivatives against various cancer cell lines, demonstrating significant cell growth inhibitory activity. This research contributes to the understanding of piperazine derivatives' potential in cancer therapy (Yarim et al., 2012).
特性
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-15-5-3-14(4-6-15)13-19-7-9-20(10-8-19)18-12-16-2-1-11-21-16/h1-6,11-12H,7-10,13H2/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWGSSPLWHKDPQ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5518420.png)


![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)
![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)
![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)
![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)

![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)
![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)
![4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518508.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5518524.png)